

# An In-depth Technical Guide to 1-(4-Amino-3-chlorophenyl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(4-Amino-3-chlorophenyl)ethanone

Cat. No.: B1267580

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **1-(4-Amino-3-chlorophenyl)ethanone**, a key intermediate in the development of selective COX-2 inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

## Chemical and Physical Properties

**1-(4-Amino-3-chlorophenyl)ethanone**, also known as 4-amino-3-chloroacetophenone, is an aromatic ketone with the chemical formula  $C_8H_8ClNO$ . Its CAS Registry Number is 6953-83-9. The compound's properties are summarized in the table below.

Property	Value	Reference
CAS Number	6953-83-9	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO	[1][2]
Molecular Weight	169.61 g/mol	[1]
Appearance	Yellow to Brown Solid	[3]
Boiling Point	324.6 ± 27.0 °C at 760 mmHg	[3]
Flash Point	150.1 ± 23.7 °C	[3]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[3]
Refractive Index	1.587	[3]
SMILES	<chem>CC(=O)c1ccc(N)c(Cl)c1</chem>	[1]
InChI	1S/C8H8ClNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3	[1][2]

## Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **1-(4-Amino-3-chlorophenyl)ethanone** is not readily available in the reviewed literature. However, a general synthetic approach can be inferred from the preparation of structurally similar compounds, such as 3-amino-4-chloroacetophenone and 4-amino-3,5-dichloroacetophenone.

A plausible synthetic route would involve the reduction of a corresponding nitro-precursor, 1-(3-chloro-4-nitrophenyl)ethanone.

## General Experimental Protocol (Inferred)

### Step 1: Reduction of 1-(3-chloro-4-nitrophenyl)ethanone

A mixture of 1-(3-chloro-4-nitrophenyl)ethanone and a reducing agent, such as tin(II) chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O), in a suitable solvent like concentrated hydrochloric acid, is stirred at room temperature. The reaction is exothermic and upon completion, the mixture is worked up by basification with a strong base (e.g., NaOH) to precipitate the crude product. The product is

then extracted with an organic solvent (e.g., ether or ethyl acetate), and the combined organic layers are dried and concentrated. The crude solid can be purified by recrystallization from a suitable solvent like benzene to yield **1-(4-amino-3-chlorophenyl)ethanone**.

It is important to note that this is a generalized procedure and optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary to achieve a high yield and purity of the final product.

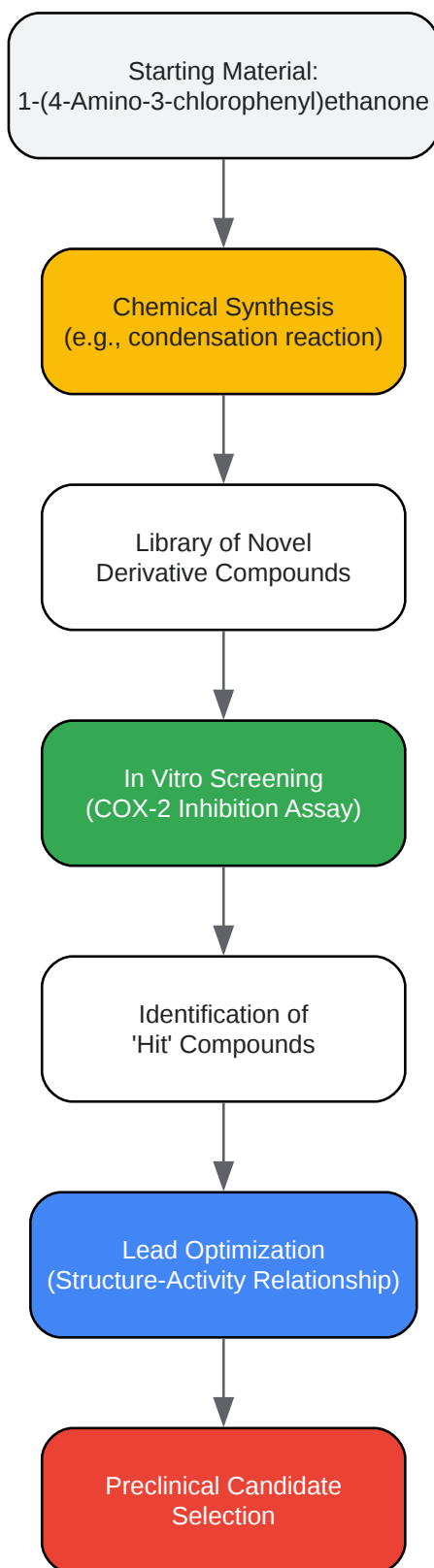
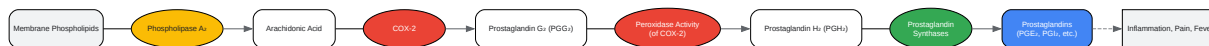
## Biological Significance and Signaling Pathway

**1-(4-Amino-3-chlorophenyl)ethanone** is a crucial building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that plays a key role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.<sup>[4][5][6][7]</sup>

The selective inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammation and pain, as it avoids the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

## Prostaglandin Synthesis Pathway via COX-2

The following diagram illustrates the role of COX-2 in the prostaglandin synthesis pathway.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)